molecular formula C13H17N B494715 N-(3-phenylprop-2-yn-1-yl)butan-1-amine CAS No. 445255-32-3

N-(3-phenylprop-2-yn-1-yl)butan-1-amine

Cat. No.: B494715
CAS No.: 445255-32-3
M. Wt: 187.28g/mol
InChI Key: QCRZVGPSRJGAFN-UHFFFAOYSA-N
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Description

N-(3-phenylprop-2-yn-1-yl)butan-1-amine is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-phenylprop-2-yn-1-yl)butan-1-amine, a compound characterized by its unique structure featuring a phenyl group and an alkyne moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a tertiary amine with the following chemical formula:

C13H15NC_{13}H_{15}N

The compound's structure includes a butanamine backbone linked to a propargyl group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been identified as a ligand that can act as either an agonist or antagonist, modulating receptor activity and influencing physiological responses. The specific pathways involved depend on the context of the receptor and the presence of other molecular targets.

1. Receptor Binding Studies

Research indicates that this compound exhibits significant binding affinity to several neurotransmitter receptors. These interactions suggest potential applications in treating neurological disorders by modulating neurotransmission.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions where enzyme activity is dysregulated. For instance, it has shown promise in inhibiting phospholipases, which are involved in various cellular processes.

3. Anticancer Potential

Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. The presence of the phenyl ring is believed to enhance cytotoxic activity against cancer cell lines, suggesting a pathway for developing new anticancer agents.

Research Findings

A summary of significant research findings related to this compound is presented below:

StudyFindings
Demonstrated high yields in reactions involving this compound with NbCl5-Mg reagent systems, indicating its reactivity and potential for further functionalization.
Investigated the inhibition of lysosomal phospholipase A2 by compounds similar to N-(3-phenylprop-2-yn-1-y)butan-1-amines, highlighting its potential in drug-induced phospholipidosis models.
Explored the functionalization of aliphatic tertiary amines, including N-(3-phenylprop-2-yn-1-y)butan-1-amines, showcasing their synthetic versatility and potential biological applications.

Case Studies

Case Study 1: Neurological Applications
In a study examining the effects of various amines on neurotransmitter systems, N-(3-phenylprop-2-y)butan-amines were found to significantly alter dopamine receptor activity in vitro. This suggests potential use in treating disorders such as Parkinson's disease or schizophrenia.

Case Study 2: Anticancer Activity
A series of derivatives were tested against human cancer cell lines (e.g., A431 and Jurkat cells). The results indicated that certain modifications to the phenyl group enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin, warranting further investigation into structure–activity relationships (SAR).

Properties

IUPAC Name

N-(3-phenylprop-2-ynyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRZVGPSRJGAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405903
Record name AN-465/42519157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445255-32-3
Record name AN-465/42519157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.